2-Phenyl-4'-trifluoromethylacetophenone
Overview
Description
2-Phenyl-4’-trifluoromethylacetophenone is an organic compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound. This compound is primarily used in research and industrial applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4’-trifluoromethylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Phenyl-4’-trifluoromethylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is continuously monitored and controlled to ensure the desired product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4’-trifluoromethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-4’-trifluoromethylacetophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s unique structure also allows it to form stable complexes with proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the phenyl group attached to the ketone carbon.
4’-Trifluoromethylacetophenone: Similar but lacks the phenyl group on the ketone carbon.
2-Phenylacetophenone: Similar but lacks the trifluoromethyl group.
Uniqueness
2-Phenyl-4’-trifluoromethylacetophenone is unique due to the presence of both the phenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDNUBGOFCYMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312379 | |
Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61062-55-3 | |
Record name | 61062-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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